Docetaxel

Description

This compound is a clinically well established anti-mitotic chemotherapy medication used mainly for the treatment of breast, ovarian, and non-small cell lung cancer. This compound reversibly binds to tubulin with high affinity in a 1:1 stoichiometric ratio

This compound anhydrous is a Microtubule Inhibitor. The physiologic effect of this compound anhydrous is by means of Microtubule Inhibition.

This compound is an antineoplastic agent that has a unique mechanism of action as an inhibitor of cellular mitosis and that currently plays a central role in the therapy of many solid tumors including breast and lung cancer. This compound therapy is frequently associated with serum enzyme elevations which are usually transient and mild, but more importantly has been linked to rapid onset, severe hypersensitivity reactions that can be associated with acute hepatic necrosis, liver failure and death.

This compound Anhydrous is the anhydrous form of this compound, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. This compound binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death.

A semisynthetic analog of PACLITAXEL used in the treatment of locally advanced or metastatic BREAST NEOPLASMS and NON-SMALL CELL LUNG CANCER.

Properties

IUPAC Name |

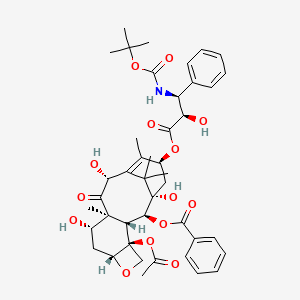

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-VCVYQWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040464 | |

| Record name | Docetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 1.27e-02 g/L | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114977-28-5 | |

| Record name | Docetaxel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114977-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docetaxel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114977285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCETAXEL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699121PHCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOCETAXEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C | |

| Record name | Docetaxel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOCETAXEL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docetaxel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Docetaxel on Microtubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a semi-synthetic analogue of paclitaxel, is a potent anti-neoplastic agent widely employed in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1][2] Its primary mechanism of action lies in its profound impact on the dynamics and function of cellular microtubules, essential components of the cytoskeleton.[3][4] This technical guide provides a comprehensive overview of the core mechanism of this compound's interaction with microtubules, detailing the molecular binding, the consequential effects on microtubule stability, and the downstream signaling cascades that ultimately lead to cell cycle arrest and apoptosis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate molecular pharmacology of this crucial chemotherapeutic agent.

Molecular Interaction with Tubulin and Microtubules

The fundamental action of this compound is its direct binding to the building blocks of microtubules, the αβ-tubulin heterodimers.[5] This interaction is the initiating event that triggers the cascade of cellular responses culminating in the drug's cytotoxic effects.

Binding Site on β-Tubulin

This compound specifically binds to a pocket on the β-tubulin subunit of the tubulin heterodimer. This binding site is located on the inner surface of the microtubule lumen. The interaction is characterized by a high affinity, with this compound demonstrating a higher potency in promoting microtubule assembly compared to paclitaxel. While the precise dissociation constant (Kd) for this compound's binding to microtubules can vary depending on the experimental conditions, studies on the related taxane, paclitaxel, suggest a Kd in the nanomolar range, indicating a very strong and stable interaction.

Promotion of Microtubule Polymerization and Stabilization

Unlike other anti-mitotic agents that induce microtubule depolymerization (e.g., vinca alkaloids), this compound acts as a microtubule-stabilizing agent. Its binding to β-tubulin enhances the polymerization of tubulin dimers into microtubules and, crucially, inhibits their depolymerization. This leads to the formation of hyper-stable, non-functional microtubules. This stabilization effect disrupts the normal dynamic instability of microtubules, a process of rapid growth and shrinkage that is essential for their physiological functions, particularly during cell division.

Disruption of Microtubule Dynamics and Cellular Consequences

The hyper-stabilization of microtubules by this compound has profound consequences for cellular processes that are critically dependent on a dynamic microtubule network.

Mitotic Arrest at the G2/M Phase

The most prominent cellular effect of this compound is the arrest of the cell cycle at the G2/M transition and during mitosis. The formation of a functional mitotic spindle, which is responsible for the proper segregation of chromosomes into daughter cells, requires the dynamic assembly and disassembly of microtubules. By locking microtubules in a polymerized state, this compound prevents the formation of a normal mitotic spindle, leading to the activation of the spindle assembly checkpoint and a halt in cell cycle progression.

Formation of Abnormal Microtubule Structures

In addition to stabilizing existing microtubules, this compound promotes the formation of abnormal microtubule structures, such as bundles and asters, within the cell. These aberrant structures further contribute to the disruption of the microtubule cytoskeleton and interfere with essential cellular functions, including intracellular transport and the maintenance of cell shape.

Induction of Apoptosis: The Ultimate Cytotoxic Effect

The prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis, in cancer cells. This process involves the activation of complex signaling pathways that converge on the execution of the apoptotic program.

The Role of Bcl-2 Family Proteins

A key signaling event in this compound-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2. Phosphorylation of Bcl-2 inactivates its protective function, thereby promoting the release of pro-apoptotic factors from the mitochondria. It is important to note, however, that this compound can also induce apoptosis through Bcl-2-independent mechanisms in some cancer cell types.

Activation of Caspase Cascade

The apoptotic signal initiated by this compound converges on the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis can be activated. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the subsequent activation of executioner caspases, including caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. In some instances, this compound-induced cell death can also involve caspase-independent pathways, such as those involving lysosomal destabilization and the activation of cathepsins.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | Varies (isogenic lines) | |

| ZR75-1 | Breast Cancer | Varies (isogenic lines) | |

| A2780 | Ovarian Cancer | 25 (IC90) | |

| H134 | Ovarian Cancer | Not specified | |

| IGROV-1 | Ovarian Cancer | Not specified | |

| OVCAR-3 | Ovarian Cancer | 510 (IC90) | |

| H460 | Lung Cancer | 1.41 mM (2D), 76.27 mM (3D) | |

| A549 | Lung Cancer | 1.94 mM (2D), 118.11 mM (3D) | |

| H1650 | Lung Cancer | 2.70 mM (2D), 81.85 mM (3D) | |

| PC-3 | Prostate Cancer | 1.58 nM | |

| ACHN | Renal Cell Carcinoma | Not specified | |

| A498 | Renal Cell Carcinoma | Not specified | |

| SQUU-B | Oral Squamous Cell Carcinoma | Time-dependent | |

| CL1-5 | Lung Cancer | Not specified | |

| H1299 | Lung Cancer | Not specified | |

| CT26 | Colon Carcinoma (Murine) | Not specified | |

| LL2 | Lewis Lung Carcinoma (Murine) | Not specified | |

| CALU6 | Lung Adenocarcinoma | ~20 µM | |

| H520 | Lung Squamous Cell Carcinoma | ~20 µM | |

| H1703 | Lung Squamous Cell Carcinoma | ~20 µM |

Note: IC50 values can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Methodology:

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PM buffer), this compound solution at various concentrations, and a fluorescence-based or turbidity-based detection system.

-

Procedure: a. Reconstitute purified tubulin in polymerization buffer on ice. b. Add GTP to the tubulin solution to a final concentration of 1 mM. c. Add this compound or vehicle control to the tubulin solution. d. Transfer the mixture to a pre-warmed 96-well plate. e. Measure the change in absorbance (turbidity) at 340 nm or fluorescence over time at 37°C using a microplate reader. An increase in absorbance/fluorescence indicates microtubule polymerization.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment: a. Seed adherent cells (e.g., HeLa, A549) on glass coverslips in a culture dish and allow them to adhere. b. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol. c. If using a non-permeabilizing fixative, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS.

-

Blocking and Antibody Staining: a. Block non-specific antibody binding with a blocking solution (e.g., 2% BSA in PBS). b. Incubate the cells with a primary antibody against α-tubulin or β-tubulin. c. Wash the cells with PBS. d. Incubate with a fluorescently labeled secondary antibody. e. Counterstain the nuclei with a DNA dye such as DAPI.

-

Mounting and Imaging: a. Mount the coverslips onto microscope slides using an anti-fade mounting medium. b. Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.

Methodology:

-

Cell Culture and Treatment: a. Culture cells in suspension or harvest adherent cells by trypsinization. b. Treat the cells with this compound or vehicle control for the desired time.

-

Fixation: a. Harvest the cells and wash them with PBS. b. Fix the cells by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. c. Incubate the cells on ice or at -20°C for at least 2 hours.

-

Staining: a. Wash the fixed cells with PBS. b. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA). c. Incubate in the dark at room temperature or 4°C.

-

Data Acquisition and Analysis: a. Analyze the stained cells using a flow cytometer. b. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's core mechanism of action on microtubules.

References

- 1. Preclinical mechanisms of action of this compound and this compound combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of this compound with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Docetaxel-Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to a disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and the subsequent induction of programmed cell death, or apoptosis.[1][2] This guide provides a comprehensive technical overview of the molecular pathways governing this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks involved.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Catastrophe

This compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[3][4] This stabilization of microtubules disrupts the dynamic instability required for normal mitotic spindle function, leading to cell cycle arrest in the G2/M phase.[2] Prolonged mitotic arrest can trigger a form of cell death known as mitotic catastrophe, which often culminates in apoptosis.

Key Signaling Pathways in this compound-Induced Apoptosis

The apoptotic response to this compound is a complex process orchestrated by a network of signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are both implicated, with significant crosstalk between them.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mediator of this compound-induced apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.

This compound treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function. This, coupled with the upregulation of pro-apoptotic proteins like Bax, disrupts the mitochondrial outer membrane potential. The subsequent mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c into the cytoplasm.

Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the execution of the apoptotic program.

Below is a graphical representation of the intrinsic apoptosis pathway induced by this compound.

The Role of p53

The tumor suppressor protein p53 can play a context-dependent role in the response to this compound. Some studies suggest that functional p53 is associated with increased sensitivity to this compound, as it can promote the expression of pro-apoptotic proteins like Bax. However, other reports indicate that in certain cancer cell types, p53 may have an inhibitory effect on this compound-induced apoptosis. The status of p53 in a tumor can therefore be a critical determinant of its response to this compound therapy.

Involvement of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is another key regulator of this compound-induced apoptosis. In some cellular contexts, this compound has been shown to induce NF-κB activation, which can promote the expression of anti-apoptotic genes and contribute to chemoresistance. Conversely, in other scenarios, NF-κB activation appears to be required for the stimulation of apoptosis by this compound. The precise role of NF-κB in the this compound response is therefore complex and likely cell-type specific.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling network, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, is also modulated by this compound. Activation of the JNK and p38 MAPK pathways is often associated with a pro-apoptotic response to this compound, while the ERK pathway is more commonly linked to cell survival and resistance.

The interplay between these major signaling pathways is illustrated in the diagram below.

References

molecular pharmacology of docetaxel

An In-depth Technical Guide to the Molecular Pharmacology of Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly potent, semi-synthetic taxane that has become a cornerstone in the treatment of various solid tumors, including breast, prostate, non-small cell lung, and gastric cancers.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and maintenance of cellular structure. This guide provides a comprehensive overview of the , detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, the intricate signaling pathways it modulates, and the key mechanisms that contribute to therapeutic resistance. Furthermore, this document outlines detailed protocols for essential in vitro assays used to characterize the drug's activity and includes structured data tables and diagrams to facilitate understanding and further research.

Core Mechanism of Action

This compound exerts its cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton.[2] Unlike other agents that cause microtubule depolymerization, this compound hyper-stabilizes their structure.[1]

-

Binding to Tubulin : this compound binds with high affinity to the β-subunit of tubulin dimers within the microtubule polymer.[1] This binding occurs at a 1:1 stoichiometric ratio.[1]

-

Promotion of Assembly : It promotes the assembly of tubulin into stable microtubules.

-

Inhibition of Depolymerization : Crucially, it stabilizes these microtubules by preventing their depolymerization, which is a necessary process for the dynamic reorganization of the microtubule network.

-

Cell Cycle Arrest : The resulting non-functional, bundled microtubules disrupt the formation of the mitotic spindle during the M phase of the cell cycle. This leads to a prolonged blockage of mitosis and cell cycle arrest at the G2/M phase.

-

Induction of Apoptosis : Ultimately, this mitotic catastrophe triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells. This compound has been shown to be approximately twice as potent as paclitaxel in its ability to inhibit microtubule depolymerization.

Pharmacokinetics and Pharmacodynamics

The clinical activity of this compound is governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which describe its movement through the body and its effect on it.

Pharmacokinetics

This compound's pharmacokinetics are characterized by a three-compartment model following intravenous administration.

-

Distribution : It is highly bound to plasma proteins (approximately 94-97%), primarily alpha-1-acid glycoprotein and albumin. It has a large steady-state volume of distribution of 113 L, indicating extensive tissue penetration.

-

Metabolism : this compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes, into four main inactive metabolites.

-

Elimination : The drug and its metabolites are eliminated predominantly through the feces (around 75%), with a minor portion excreted in the urine (around 6%). The terminal half-life is approximately 11 hours.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Administration | Intravenous Infusion | |

| Dosing Regimen | 75-100 mg/m² every 3 weeks | |

| Cmax (100 mg/m²) | 2.41 µg/mL | |

| AUC (100 mg/m²) | 5.93 µg·h/mL | |

| Protein Binding | 94-97% | |

| Volume of Distribution (Vss) | 113 L | |

| Metabolism | Hepatic (CYP3A4/5) | |

| Elimination Half-Life (t½) | ~11 hours |

| Primary Route of Excretion | Fecal | |

Pharmacodynamics

Pharmacodynamic studies have established relationships between this compound exposure and its clinical effects.

-

Efficacy : In non-small-cell lung cancer (NSCLC), the area under the plasma concentration-time curve (AUC) at the first course was a significant predictor of time to progression.

-

Toxicity : A strong correlation exists between this compound clearance and the risk of developing grade 4 neutropenia and febrile neutropenia. Patients with impaired hepatic function exhibit reduced clearance and are at a higher risk of toxicity.

Signaling Pathways in this compound Action

This compound-induced mitotic arrest triggers a cascade of intracellular signals that converge on the apoptotic machinery.

Apoptotic Signaling

The primary mechanism of cell death is apoptosis, which is initiated through multiple pathways:

-

Bcl-2 Family Modulation : this compound induces the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its function and promotes cell death. It can also down-regulate Bcl-xL levels.

-

p53 and p21/WAF-1 Induction : The disruption of microtubules can lead to the induction of the tumor suppressor gene p53 and its downstream target, the cyclin-dependent kinase inhibitor p21/WAF-1, further promoting cell cycle arrest and apoptosis.

-

Caspase Activation : this compound treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3), which execute the final stages of apoptosis. Activation of caspase-8 suggests involvement of the extrinsic (death receptor) pathway, while caspase-9 activation points to the intrinsic (mitochondrial) pathway.

Pro-Survival Signaling

Cancer cells can activate pro-survival pathways to counteract this compound's cytotoxic effects. This compound has been shown to suppress phosphorylation of key kinases in the MAPK signaling pathway, such as ERK1/2 and p38, contributing to its anti-proliferative effect.

Mechanisms of Therapeutic Resistance

The clinical utility of this compound can be limited by both intrinsic and acquired resistance. Several molecular mechanisms have been identified.

-

Alterations in the Drug Target : Mutations in the genes encoding β-tubulin can reduce this compound's binding affinity. Overexpression of specific tubulin isotypes, particularly βIII-tubulin (encoded by TUBB3), is frequently associated with resistance.

-

Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), actively pumps this compound out of the cancer cell, reducing its intracellular concentration and efficacy.

-

Activation of Pro-Survival Pathways : Upregulation of signaling cascades like the PI3K/AKT/mTOR pathway can promote cell survival and override this compound-induced apoptotic signals.

-

Androgen Receptor (AR) Signaling : In prostate cancer, AR signaling can contribute to resistance, as microtubule stability is linked to AR nuclear transport.

-

Defects in Apoptosis : Alterations in the apoptotic machinery, such as the overexpression of anti-apoptotic proteins like clusterin, can confer resistance.

Key Experimental Protocols

Evaluating the relies on a set of standardized in vitro assays.

Microtubule Polymerization Assay

This assay directly measures the effect of a compound on tubulin assembly in a cell-free system.

-

Objective : To quantify this compound's ability to promote and stabilize microtubule formation from purified tubulin.

-

Principle : Tubulin polymerization into microtubules increases the turbidity of a solution, which can be measured spectrophotometrically as an increase in absorbance over time.

-

Methodology :

-

Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

-

The tubulin solution is equilibrated in a polymerization buffer (e.g., BRB80 or PEM buffer) containing GTP.

-

This compound (or vehicle control) is added to the tubulin solution at the desired concentration.

-

The mixture is transferred to a temperature-controlled spectrophotometer set to 37°C to initiate polymerization.

-

The absorbance at 350 nm is recorded at regular intervals for 30-60 minutes.

-

Increased absorbance in the presence of this compound compared to the control indicates enhanced microtubule assembly and stabilization.

-

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a drug on cultured cancer cells.

-

Objective : To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Principle : The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology :

-

Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound (and a vehicle control).

-

Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for 1-4 hours to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of ~490-570 nm.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined by plotting viability against drug concentration.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Objective : To demonstrate this compound-induced cell cycle arrest at the G2/M phase.

-

Principle : A fluorescent dye, such as Propidium Iodide (PI), intercalates stoichiometrically into the DNA. The amount of fluorescence emitted by a cell is therefore directly proportional to its DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases.

-

Methodology :

-

Cells are seeded and treated with this compound (or vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C or 4°C.

-

The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

After incubation in the dark, the samples are analyzed on a flow cytometer.

-

The resulting DNA content histograms are analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of this compound's activity.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Objective : To quantify the induction of apoptosis by this compound.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).

-

Methodology :

-

Cells are cultured and treated with this compound as in the previous assays.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V Binding Buffer.

-

FITC-conjugated Annexin V is added, and the cells are incubated in the dark for 15-30 minutes.

-

Just before analysis, PI is added to the cell suspension.

-

The samples are immediately analyzed by flow cytometry, detecting FITC and PI fluorescence.

-

Results are plotted on a dot plot, which separates the cell population into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Conclusion

This compound remains a vital chemotherapeutic agent, valued for its potent anti-mitotic activity. Its efficacy is rooted in a well-defined molecular mechanism: the stabilization of microtubules, leading to G2/M arrest and apoptosis. However, its clinical effectiveness is modulated by complex pharmacokinetic variables and the emergence of sophisticated resistance mechanisms, including target alterations, drug efflux, and the activation of survival signaling. A thorough understanding of this molecular pharmacology, facilitated by the experimental protocols detailed herein, is critical for optimizing its use, overcoming resistance, and developing novel combination therapies that can enhance its therapeutic index for cancer patients.

References

A Deep Dive into the Preclinical Pharmacology of Docetaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of docetaxel, a pivotal chemotherapeutic agent in the taxane class. This document details its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental protocols utilized in its preclinical evaluation. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics within the cell. Unlike agents that cause microtubule depolymerization, this compound enhances the polymerization of tubulin into stable microtubules and inhibits their disassembly.[1][2][3][4][5] This stabilization of the microtubule network disrupts the normal dynamic reorganization necessary for vital interphase and mitotic cellular functions.

The key consequences of this compound's interaction with microtubules are:

-

Mitotic Arrest: The stabilized microtubules cannot form a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis. This compound has been shown to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inactivating it.

Compared to its predecessor, paclitaxel, this compound is considered a more potent inhibitor of microtubule depolymerization.

dot digraph "Docetaxel_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="αβ-Tubulin Dimers", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stabilization [label="Stabilization &\nInhibition of Depolymerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MitoticSpindle [label="Mitotic Spindle\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#FBBC05", fontcolor="#202124"]; pBcl2 [label="Phosphorylated Bcl-2\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Microtubules [label="Binds to β-tubulin subunit"]; Tubulin -> Microtubules [label="Polymerization"]; Microtubules -> Tubulin [label="Depolymerization", style=dashed]; Microtubules -> Stabilization [dir=none]; this compound -> Stabilization [label="Promotes"]; Stabilization -> MitoticSpindle; MitoticSpindle -> G2M_Arrest; G2M_Arrest -> Apoptosis; this compound -> Bcl2 [label="Induces Phosphorylation"]; Bcl2 -> pBcl2; pBcl2 -> Apoptosis [label="Promotes"]; } this compound's primary mechanism of action.

Pharmacodynamics: In Vitro and In Vivo Activity

This compound has demonstrated significant cytotoxic and antitumor activity across a wide range of preclinical models.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are typically in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| Breast Cancer | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 - 5 |

| ZR75-1 | Estrogen Receptor-Positive | ~1 - 3 |

| MCF-7 | Estrogen Receptor-Positive | >1000 (in one study) |

| Lung Cancer | ||

| H460 | Non-Small Cell Lung Cancer | ~1.41 (2D), ~76.27 (3D) |

| A549 | Non-Small Cell Lung Cancer | ~1.94 (2D), ~118.11 (3D) |

| H1650 | Non-Small Cell Lung Cancer | ~2.70 (2D), ~81.85 (3D) |

| H1299 | Non-Small Cell Lung Cancer | Varies with Zinc pretreatment |

| Prostate Cancer | ||

| DU-145 | Androgen-Independent | ~126.2 |

| Oral Squamous Cell Carcinoma | ||

| SQUU-B | Oral Squamous Cell Carcinoma | Time-dependent, in µM range |

Note: IC50 values can vary depending on the experimental conditions, such as 2D vs. 3D cell culture models and duration of drug exposure.

In Vivo Antitumor Efficacy

In preclinical animal models, this compound has shown substantial antitumor activity, leading to tumor growth inhibition and, in some cases, complete tumor regression. Efficacy is often evaluated in xenograft models where human tumor cells are implanted into immunocompromised mice.

| Animal Model | Tumor Type | Dosing Regimen | Outcome |

| Mouse Xenograft | H460 (NSCLC) | Not specified | Significant tumor growth inhibition |

| Mouse Xenograft | Hereditary Breast Cancer | Not specified | Strong anti-tumor effect |

| Mouse Xenograft | H22 (Hepatoma) | 20 mg/kg, i.v., every 4 days | ~15% enhanced tumor inhibition vs. control |

| Mouse Xenograft | UMSCC2 (HNSCC) | 6 mg/kg, i.p., every 4 days | Reduced tumor growth |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species. A key feature of this compound's pharmacokinetics is its linearity, in contrast to the non-linear pharmacokinetics of paclitaxel.

| Parameter | Mouse | Rat | Dog |

| Clearance (CL) | Varies | Varies | Varies |

| Volume of Distribution (Vd) | Wide tissue distribution | Wide tissue distribution | Wide tissue distribution |

| Terminal Half-life (t1/2) | ~22 hours (tumor retention) | Varies | Varies |

| Plasma Protein Binding | 76-89% | 76-97% | 76-97% |

Data represents a general overview; specific values can be found in cited literature.

Metabolism and Excretion: this compound is primarily metabolized in the liver by cytochrome P450 3A4/5 (CYP3A4/5) enzymes. The metabolites are mainly eliminated through biliary and fecal excretion.

Preclinical Toxicology

The dose-limiting toxicities of this compound observed in preclinical studies are primarily hematologic and gastrointestinal. Neurotoxicity has also been reported at higher doses in mice. Dogs have been identified as a more sensitive species to this compound toxicity compared to mice.

Experimental Protocols

Detailed methodologies are crucial for the accurate preclinical assessment of this compound. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed cells in a 96-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation1 [label="Incubate for 24h (adhesion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Treatment [label="Treat with varying concentrations\nof this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="Add MTT reagent to each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation3 [label="Incubate for 2-4h\n(Formazan crystal formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Add solubilization solution\n(e.g., DMSO)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Absorbance_Reading [label="Read absorbance at ~570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate IC50 values", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Drug_Treatment; Drug_Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Absorbance_Reading; Absorbance_Reading -> Data_Analysis; Data_Analysis -> End; } Workflow for a typical MTT cytotoxicity assay.

Protocol Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Expose cells to a range of this compound concentrations.

-

Incubation: Incubate the cells with the drug for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the absorbance values against the drug concentrations to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

Protocol Steps:

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI). RNase treatment is necessary as PI also binds to RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical in vivo study to assess the antitumor efficacy of this compound.

dot digraph "Xenograft_Study_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Culture human cancer cells", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Implantation [label="Subcutaneously implant cells\ninto immunocompromised mice", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Growth [label="Monitor tumor growth", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomize mice into groups\n(e.g., vehicle, this compound)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Phase [label="Administer treatment according\nto schedule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor tumor volume and\nbody weight regularly", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint determination\n(e.g., tumor size, study duration)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Tumor excision and analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Cell_Culture; Cell_Culture -> Cell_Implantation; Cell_Implantation -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment_Phase; Treatment_Phase -> Monitoring; Monitoring -> Endpoint; Endpoint -> Analysis [label="Yes"]; Endpoint -> Monitoring [label="No"]; Analysis -> End; } General workflow for an in vivo xenograft study.

Protocol Steps:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the tumor-bearing mice into control (vehicle) and treatment groups.

-

Treatment Administration: Administer this compound and vehicle according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.

-

Data Analysis: Calculate tumor growth inhibition and assess statistical significance. Excised tumors may be used for further analysis (e.g., histology, biomarker analysis).

Conclusion

The preclinical pharmacological profile of this compound establishes it as a potent anticancer agent with a well-defined mechanism of action centered on microtubule stabilization. Its efficacy has been consistently demonstrated in a multitude of in vitro and in vivo models. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation and development of taxane-based chemotherapeutics and novel combination strategies. A thorough understanding of this compound's preclinical characteristics is essential for researchers and drug development professionals working to optimize its clinical use and overcome mechanisms of resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences in Paclitaxel and this compound Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate dance of cell division halted: A technical guide to Docetaxel's impact on cell cycle progression

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular mechanisms of docetaxel on cell cycle progression. This document provides in-depth analysis, quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Gaithersburg, MD – this compound, a potent anti-mitotic agent, is a cornerstone in the treatment of various solid tumors. Its efficacy lies in its ability to disrupt the highly dynamic process of microtubule formation and breakdown, which is critical for the successful segregation of chromosomes during mitosis. This guide delves into the core mechanisms by which this compound exerts its effects on cell cycle progression, providing a technical resource for the scientific community.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

This compound's primary mechanism of action is the promotion of tubulin polymerization into stable microtubules and the inhibition of their subsequent depolymerization[1][2][3]. This action effectively freezes the microtubule network, which is essential for the formation and function of the mitotic spindle. The resulting non-functional microtubules are unable to properly attach to and segregate sister chromatids, leading to a halt in the cell cycle at the G2/M phase[1][4]. This prolonged arrest at the G2/M checkpoint ultimately triggers cellular pathways leading to cell death.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and cytostatic effects of this compound are dose-dependent and vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of this compound.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | ~1.0 - 10 |

| MDA-MB-231 | Breast Cancer | ~1.0 - 5.0 |

| PC-3 | Prostate Cancer | ~1.5 - 6.0 |

| DU-145 | Prostate Cancer | ~1.0 - 5.0 |

| A549 | Non-Small Cell Lung Cancer | ~1.94 - 118.11 (2D vs 3D culture) |

| H1299 | Non-Small Cell Lung Cancer | Varies with zinc supplementation |

| LNCaP | Prostate Cancer | ~0.78 - 1.06 |

| C4-2B | Prostate Cancer | ~1.00 - 1.40 |

The G2/M arrest induced by this compound can be quantified by flow cytometry. Treatment of cancer cells with this compound leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.

| Cell Line | This compound Concentration | Duration of Treatment | % of Cells in G2/M (Control) | % of Cells in G2/M (Treated) |

| MDA-MB-231 | 1.25 µg/mL | Not Specified | 6.13 ± 0.59 | 16.52 ± 1.3 |

| MDA-MB-231 | 2.50 µg/mL | Not Specified | 6.13 ± 0.59 | 29.15 ± 0.54 |

| MCF-7 | 100 nM | 24 hours | Not Specified | Significant Increase |

| A549 | 100 nM | 6, 12, 24 hours | Not Specified | Time-dependent increase |

| H1299 | 100 nM | 6, 12, 24 hours | Not Specified | Time-dependent increase |

Signaling Pathways Orchestrating this compound-Induced Cell Cycle Arrest and Apoptosis

The arrest in the G2/M phase and subsequent cell death are not passive consequences of microtubule disruption but are actively mediated by complex signaling pathways.

The Cyclin B1/Cdc2 Complex: The Gatekeeper of Mitosis

The progression from G2 to M phase is tightly regulated by the Cyclin B1/Cdc2 kinase complex (also known as CDK1). This compound-induced mitotic arrest leads to a sustained activation and nuclear accumulation of the Cyclin B1/Cdc2 complex. This prolonged activation is a key signal that the mitotic checkpoint has been engaged and that the cell is unable to proceed with division, ultimately contributing to the decision to undergo apoptosis.

Caption: this compound's core mechanism leading to G2/M arrest.

The Mitogen-Activated Protein Kinase (MAPK) Pathway: A Modulator of Cell Fate

The MAPK signaling pathway, a crucial regulator of cell proliferation, differentiation, and apoptosis, is also implicated in the cellular response to this compound. Specifically, the ERK1/2 and JNK/SAPK branches of the MAPK pathway are often affected. In some cancer cells, this compound has been shown to down-regulate the phosphorylation of ERK1/2, a key pro-survival signal, while up-regulating the phosphorylation of the pro-apoptotic JNK/SAPK proteins. This shift in the balance of MAPK signaling contributes to the induction of apoptosis.

Caption: this compound's modulation of the MAPK pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research in this field.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for a standard MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.

-

Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis for Cyclin B1 and Cdc2

This method is used to detect the levels of specific proteins involved in cell cycle regulation.

Protocol:

-

Sample Preparation:

-

Treat cells with this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin B1 and Cdc2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Protocol:

-

Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

-

Treatment: Add this compound or a vehicle control to the wells.

-

Measurement: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.

Conclusion

This compound's potent antitumor activity is intricately linked to its profound effect on cell cycle progression. By stabilizing microtubules, it triggers a cascade of events culminating in a G2/M phase arrest, governed by the sustained activation of the Cyclin B1/Cdc2 complex. The modulation of signaling pathways, such as the MAPK pathway, further fine-tunes the cellular response, ultimately leading to apoptosis or mitotic catastrophe. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development of effective cancer therapies and the overcoming of drug resistance.

References

The Architecture of Efficacy: A Deep Dive into the Structure-Activity Relationship of Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Docetaxel, a potent anti-mitotic agent belonging to the taxane family, stands as a cornerstone in the treatment of various malignancies, including breast, prostate, and non-small cell lung cancer.[1][2][3] Its clinical success is intrinsically linked to its unique molecular architecture, which dictates its interaction with its primary target, β-tubulin, and ultimately, its cytotoxic effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, offering a comprehensive overview of how modifications to its complex scaffold influence its biological activity.

Core Pharmacophore and Mechanism of Action

This compound's cytotoxic activity stems from its ability to promote the assembly of microtubules from tubulin dimers and stabilize them by preventing depolymerization.[1][4] This disruption of the normal dynamic reorganization of the microtubule network is essential for vital interphase and mitotic cellular functions, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The core taxane ring and the C-13 side chain are crucial for this interaction.

The key structural features of this compound responsible for its potent anti-tubulin activity include:

-

The Taxane Core: A complex tetracyclic diterpenoid skeleton that provides the rigid framework for the precise orientation of key functional groups.

-

The C-13 Side Chain: An N-tert-butoxycarbonyl-3-phenylisoserine side chain, which is essential for binding to β-tubulin and is a primary site for SAR studies.

-

The C-2 Benzoate Group: Contributes to the binding affinity.

-

The Oxetane Ring (D-ring): This unique four-membered ring is a critical contributor to the molecule's conformation and biological activity.

Structure-Activity Relationship: A Positional Analysis

Extensive research has elucidated the critical role of various functional groups at different positions on the this compound molecule. Modifications at these sites can significantly impact potency, metabolic stability, and even the ability to overcome drug resistance.

The C-13 Side Chain: A Hub of Activity

The ester side chain at the C-13 position is paramount for this compound's biological activity.

-

C-2' Position: The hydroxyl group at the C-2' position is a key hydrogen bond donor in the interaction with tubulin. To investigate its role, 2',2'-difluoro derivatives of this compound were synthesized. The 2',2'-difluorothis compound analog showed approximately 3-10 times greater cytotoxicity than the 2'-fluorothis compound analog.

-

C-3' Position: The phenyl group at the C-3' position is important for activity. Replacing the phenyl group with a cyclohexyl group resulted in a compound with strong inhibitory activity for microtubule disassembly, comparable to this compound, indicating that an aromatic group is not an absolute requirement. However, this analog showed weaker cytotoxicity. Modifications at the C-3' position are critical for overcoming acquired resistance to paclitaxel.

-

C-3'N Position: The N-tert-butoxycarbonyl group at the C-3'N position is a distinguishing feature of this compound compared to paclitaxel's benzamide group. This substitution enhances water solubility. Taxanes with a non-aromatic group at either the C3' or C3'N position are better able to overcome acquired resistance to paclitaxel.

The Taxane Core: Modifications and Their Consequences

-

C-2 Position: Modifications to the C-2 benzoate group can influence activity. Replacing the phenyl group with a cyclohexyl group resulted in a taxoid with strong microtubule disassembly inhibitory activity, but with reduced cytotoxicity. Modifications at the C-3 position of the C-2 benzoate with electron-withdrawing or donating groups (CN, N3, MeO, and Cl) have been shown to increase anticancer activity against the P-388 cell line.

-

C-10 Position: this compound has a hydroxyl group at the C-10 position, whereas paclitaxel has an acetate ester. This difference contributes to this compound's increased water solubility. The presence of a cyclopropanecarbonyl group at the C10 position, compared to a hydrogen atom, appears to increase the potency and the ability of the derivative to overcome paclitaxel resistance.

-

The Oxetane Ring (D-Ring): Deletion of the oxetane ring has been shown to be detrimental to biological activity. D-seco analogues were found to be significantly less active than this compound in microtubule disassembly assays and cytotoxicity against KB cell lines. This highlights the importance of the constrained four-membered ring for maintaining the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the cytotoxic activities of selected this compound analogs against various cancer cell lines.

| Compound | Modification | Cell Line | Activity (GI50/IC50) | Reference |

| This compound | - | P388 Leukemia | - | |

| This compound | - | Doxorubicin-resistant P388 Leukemia | - | |

| Analog 11 | 3'-dephenyl-3'-cyclohexylthis compound | P388 Leukemia | 8-12 times weaker than this compound | |

| Analog 12 | 2-(hexahydro)this compound | P388 Leukemia | 8-12 times weaker than this compound | |

| Analog 13 | 3'-dephenyl-3'-cyclohexyl-2-(hexahydro)this compound | P388 Leukemia | 8-12 times weaker than this compound | |

| Analog 23b | 2',2'-difluorothis compound | Mouse Leukemia/Human Tumor Cell Lines | 3-10 times more active than 2'-fluorothis compound | |

| Analog 23h | 3'-(2-furyl) | Mouse Leukemia/Human Tumor Cell Lines | Comparable or superior to this compound | |

| Analog 23p | 3'-(2-pyrrolyl) | Mouse Leukemia/Human Tumor Cell Lines | Comparable or superior to this compound | |

| D-seco analogs | Deletion of oxetane ring | KB Cell Lines | Up to 1000 times less cytotoxic |

Experimental Protocols

Cytotoxicity Assays

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).

Methodology (Example: MTT Assay):

-

Cell Seeding: Cancer cells (e.g., MCF-7, P388) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Microtubule Disassembly Assay

Objective: To assess the ability of a compound to inhibit the depolymerization of microtubules.

Methodology:

-

Tubulin Polymerization: Purified tubulin is polymerized into microtubules in the presence of GTP at 37°C.

-

Compound Addition: The this compound analog is added to the pre-formed microtubules.

-

Depolymerization Induction: Depolymerization is induced by adding calcium chloride or by lowering the temperature.

-

Turbidity Measurement: The turbidity of the solution, which is proportional to the amount of polymerized tubulin, is monitored over time by measuring the absorbance at 340 nm.

-

Data Analysis: The inhibitory activity is determined by comparing the rate and extent of depolymerization in the presence of the compound to that of a control.

Signaling Pathways and Experimental Workflows

This compound's mechanism of action extends beyond microtubule stabilization, influencing various signaling pathways that regulate cell survival and apoptosis.

This compound-Induced Apoptosis Pathway

This compound induces apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes programmed cell death.

Caption: this compound induces apoptosis by stabilizing microtubules and phosphorylating Bcl-2.

This compound Metabolism and Inactivation

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. This metabolic inactivation is a crucial factor in its pharmacokinetics and can be a source of drug-drug interactions.

Caption: The metabolic pathway of this compound inactivation by CYP3A4/5 in the liver.

Experimental Workflow for SAR Studies

The process of elucidating the SAR of this compound involves a multi-step workflow, from the synthesis of new analogs to their biological evaluation.

Caption: A typical workflow for the structure-activity relationship studies of this compound.

Conclusion

The structure-activity relationship of this compound is a complex and fascinating field of study. The intricate interplay between the taxane core, the C-13 side chain, and various peripheral functional groups dictates its potent anticancer activity. A thorough understanding of these relationships is crucial for the rational design of novel taxane analogs with improved efficacy, better safety profiles, and the ability to overcome the challenge of drug resistance. The data and methodologies presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of this important class of therapeutic agents.

References

Physicochemical Properties of Docetaxel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of docetaxel, a potent anti-mitotic chemotherapy agent. The information presented herein is intended to support research, drug development, and formulation activities by providing detailed data and methodologies.

General Properties

This compound is a semi-synthetic taxane, derived from a precursor extracted from the European yew tree.[1] It is a white to almost-white crystalline powder.[2] Its lipophilic nature and low aqueous solubility are critical factors influencing its formulation and delivery.[3]

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄₃H₅₃NO₁₄ | [2] |

| Molecular Weight | 807.89 g/mol | |

| Appearance | White to almost-white crystalline powder | |

| Melting Point | 186-192 °C (with decomposition) | |

| 232 °C | ||

| Optical Rotation | -36° (c=0.74 in ethanol) | |

| -39° to -41° |

Note: Discrepancies in reported melting points may be due to different experimental conditions or the presence of solvates.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Practically Insoluble (0.0127 g/L) | |

| Aqueous Buffers | Sparingly Soluble | |

| Ethanol | Soluble (~1.5 mg/mL) | |

| Methanol | Soluble | |

| DMSO | Soluble (~5 mg/mL) | |

| Dimethylformamide (DMF) | Soluble (~5 mg/mL) | |

| Acetone | Freely Soluble | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble |

Table 3: Ionization and Partition Coefficients of this compound

| Parameter | Value | Method/Source |

| pKa (Strongest Acidic) | 10.96 | ChemAxon |

| pKa (Strongest Basic) | -3.0 | ChemAxon |

| LogP (Octanol-Water) | 2.4 | DrugBank |

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized experimental protocols. The following sections outline the general methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is determined to assess the purity of the compound. A sharp melting range typically indicates high purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp or Thiele tube) along with a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

Measurement: For an accurate measurement, a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears (onset of melting) to the temperature at which the entire solid phase has liquefied.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid by centrifugation and/or filtration through an inert filter (e.g., PTFE).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

-